(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine
Overview
Description
(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety
Mechanism of Action
Target of Action
The primary targets of (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine are the IKK-ɛ and TBK1 proteins . These proteins play a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
The compound interacts with its targets, IKK-ɛ and TBK1, and modulates their activity. This modulation results in the activation of NF-kappaB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Biochemical Pathways
The activation of NF-kappaB by this compound influences many cellular pathways necessary for the proper functioning of cells . These include pathways involved in inflammation, immunity, cell proliferation, and apoptosis .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4702±300 °C, a density of 1368±006 g/cm3, and a pKa of 709±040 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the modulation of various cellular processes. For instance, it can inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro . This can lead to changes in cell proliferation, survival, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine typically involves the condensation of pyridine-2,3-diamine with various aldehydes under oxidative conditions. One common method involves the use of formaldehyde as the carbonyl component, which leads to the formation of the imidazole ring . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted imidazopyridines .
Scientific Research Applications
(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the fused ring system.
Imidazo[1,5-a]pyridine: Another isomer with different biological activity and applications.
Imidazo[1,2-a]pyridine: Known for its use in different therapeutic areas compared to (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor modulator sets it apart from other imidazopyridine derivatives .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-7-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2,4H,3,8H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHPGVAWPFTMBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1CN)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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